

Fmoc-NH-PEG10-CH2COOH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-NH-peg10-CH2cooh

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This in-depth technical guide provides essential information on the chemical properties, structure, and applications of **Fmoc-NH-PEG10-CH2COOH**, a heterobifunctional PEG linker crucial for advancements in peptide synthesis, drug delivery, and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Structure

Fmoc-NH-PEG10-CH2COOH is a monodisperse polyethylene glycol (PEG) derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 10-unit PEG spacer. The Fmoc protecting group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS), while the terminal carboxylic acid allows for conjugation to primary amines. The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates.

Structure:

- Fmoc Group: 9-fluorenylmethyloxycarbonyl
- PEG Chain: 10 ethylene glycol units
- Terminal Groups: A primary amine protected by Fmoc and a carboxylic acid.

Quantitative Data Summary



The following table summarizes the key quantitative data for **Fmoc-NH-PEG10-CH2COOH**. It is important to note that slight variations in molecular formula and weight may be reported by different suppliers.

Property	Value
Molecular Formula	C37H55NO14 or C38H57NO14
Molecular Weight	737.84 g/mol or 751.86 g/mol [1][2]
Appearance	White to off-white solid or viscous liquid[1]
Purity	≥95%[2]
Solubility	Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[3]
Storage	Long-term storage at -20°C to -5°C, kept dry and away from sunlight.[2][3][4]

Experimental Protocols

Fmoc-NH-PEG10-CH2COOH is a versatile tool in bioconjugation and peptide synthesis. Below are detailed methodologies for its two primary applications: Fmoc deprotection and carboxylic acid activation for amide bond formation.

Fmoc Group Deprotection Protocol

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine, a critical step in solid-phase peptide synthesis.

Materials:

- Fmoc-functionalized substrate (e.g., resin-bound peptide)
- 20% (v/v) Piperidine in Dimethylformamide (DMF)
- Dimethylformamide (DMF)



Reaction vessel

Procedure:

- To the Fmoc-functionalized substrate in a reaction vessel, add a solution of 20% piperidine in DMF.
- Agitate the mixture at room temperature for 3-5 minutes.
- Drain the solution from the reaction vessel.
- Add a fresh portion of the 20% piperidine in DMF solution.
- Continue to agitate the mixture for an additional 15-20 minutes at room temperature.
- Drain the deprotection solution.
- Thoroughly wash the substrate multiple times with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.
- The substrate with the newly exposed amine is now ready for the subsequent coupling reaction.

Carboxylic Acid Activation and Amide Bond Formation Protocol

This protocol describes the activation of the terminal carboxylic acid of **Fmoc-NH-PEG10-CH2COOH** for its conjugation to a primary amine-containing molecule.

Materials:

- Fmoc-NH-PEG10-CH2COOH
- · Amine-containing molecule
- Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)



- A base such as N,N-Diisopropylethylamine (DIPEA)
- Anhydrous DMF or other suitable aprotic solvent
- Reaction vessel

Procedure:

- Dissolve Fmoc-NH-PEG10-CH2COOH in anhydrous DMF in a reaction vessel.
- In a separate vessel, dissolve the amine-containing molecule in anhydrous DMF.
- To the solution of Fmoc-NH-PEG10-CH2COOH, add the coupling agent (e.g., HATU or EDC) and the base (DIPEA). The molar ratio of carboxylic acid:coupling agent:base is typically 1:0.95:2.
- Allow the activation to proceed for a few minutes at room temperature.
- Add the solution of the amine-containing molecule to the activated Fmoc-NH-PEG10-CH2COOH solution.
- Let the reaction proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).
- Upon completion, the reaction mixture can be quenched and the product purified using standard chromatographic techniques.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis, a primary application for **Fmoc-NH-PEG10-CH2COOH**.





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Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Bioconjugation Strategy

This diagram outlines the logical steps for conjugating **Fmoc-NH-PEG10-CH2COOH** to a target molecule.





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Caption: Bioconjugation workflow using Fmoc-NH-PEG10-CH2COOH.

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